Histone H3 (116-136), also known as C116-136, is a peptide that represents a specific segment of the histone H3 protein, spanning amino acids 116 to 136. This peptide plays a crucial role in the structural and functional aspects of chromatin, influencing gene expression and DNA packaging within the nucleus. The full sequence of this peptide is KRVTIMPKDIQLARRIRGERA, with a molecular weight of approximately 2508 Da .
Histone proteins are classified as nuclear proteins that package and order DNA into structural units called nucleosomes. Histone H3 is one of the core histones that form octamers around which DNA winds, facilitating the compaction of genetic material. Histone H3 variants, including H3.1 and H3.3, are known to have distinct roles in chromatin dynamics and gene regulation during various cellular processes such as replication and transcription .
The synthesis of Histone H3 (116-136) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis allows for the stepwise addition of amino acids to form the desired peptide sequence.
Histone H3 (116-136) participates in several biochemical reactions primarily involving post-translational modifications. Common reactions include:
These modifications are typically analyzed using mass spectrometry or chromatographic techniques to determine their presence and quantify their levels in cellular contexts.
Histone H3 (116-136) functions by altering chromatin structure through its interactions with DNA and other nuclear proteins. The mechanism involves:
Studies have shown that modifications on histones can lead to either activation or repression of gene transcription depending on the specific context and combination of marks present .
Histone peptides like H3 (116-136) are generally stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
Histone H3 (116-136) has various scientific applications:
The amino acid sequence of residues 116–136 displays significant divergence among H3 variants, directly influencing nucleosome stability and dynamics:
Table 1: Sequence Variations in H3 (116–136) Domain and Functional Consequences
Variant/Mutation | Critical Residue Changes | Structural Impact | Functional Consequence |
---|---|---|---|
H3.1 | S116, A118, V121 | Standard stability | Replication-coupled deposition |
H3.3 | S116, T118, I121 | Enhanced H3-H4 interface | Replication-independent deposition |
CENP-A | R121, G124, R135 | Disrupted tetramer | Centromeric nucleosome specification |
H3T (testis-specific) | R119, K122 | Reduced folding stability | Germline nucleosome dynamics |
Cancer-associated E97K | E97→K | H2B-H4 interface distortion | Nucleosome instability, oncogenesis |
PTMs within the globular C-terminal domain directly modulate nucleosome function through steric, electrostatic, and allosteric mechanisms:
Table 2: Key PTMs in the H3 (116–136) Domain and Functional Impacts
PTM Type | Catalytic Enzymes | Structural Consequence | Functional Role |
---|---|---|---|
H3K115ac | p300/CBP | DNA-histone charge reduction | Transcription activation, repair |
H3K122ac | p300/CBP | Nucleosome destabilization | RNA Pol II elongation, repair |
H3T118ph | PKC, DDR kinases | L1 loop unfolding | H2A-H2B dimer eviction, repair |
H3K122me3 | SUV39H | HP1α recruitment | Heterochromatin stabilization |
The 116–136 region adopts context-dependent conformations that regulate DNA binding and nucleosome plasticity:
Figure 2: Structural Dynamics of H3 (116–136) in Nucleosome Core Particles(Conceptual illustration showing: (A) H3 α3 helix (blue) and L1 loop (gold) contacting DNA gyres; (B) PTM-induced DNA unwrapping (H3K122ac); (C) Allosteric paths from L1 loop to H2A-H2B dimer)
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